3H-Naphtho[1,8a-b]oxirene
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Overview
Description
3H-Naphtho[1,8a-b]oxirene: is a chemical compound with the molecular formula C₁₀H₈O. It is a member of the oxirene family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a fused naphthalene ring system. The compound has a molecular weight of 144.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Naphtho[1,8a-b]oxirene typically involves photochemical reactions. One common method is the photochemical cyclization of naphthalene derivatives. This process involves the irradiation of naphthalene with ultraviolet light in the presence of a suitable photosensitizer, leading to the formation of the oxirene ring .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale photochemical reactors that can handle the necessary ultraviolet light exposure and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3H-Naphtho[1,8a-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemistry: 3H-Naphtho[1,8a-b]oxirene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and photochemical processes .
Biology and Medicine: While specific biological applications are limited, derivatives of naphthalene compounds have been explored for their potential antimicrobial and anticancer properties .
Industry: In industry, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3H-Naphtho[1,8a-b]oxirene primarily involves its photochemical properties. Upon exposure to ultraviolet light, the compound undergoes a cyclization reaction, forming reactive intermediates. These intermediates can further react to form various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Naphtho[1,2-b]benzofuran: Similar in structure but contains a benzofuran ring instead of an oxirene ring.
Naphtho[2,1-b]pyran: Contains a pyran ring and exhibits different photochemical properties.
Uniqueness: 3H-Naphtho[1,8a-b]oxirene is unique due to its oxirene ring, which imparts distinct photochemical reactivity. This makes it particularly valuable in photochemical studies and applications .
Properties
CAS No. |
23136-53-0 |
---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3H-naphtho[1,8a-b]oxirene |
InChI |
InChI=1S/C10H8O/c1-2-7-10-8(4-1)5-3-6-9(10)11-10/h1-2,4-7H,3H2 |
InChI Key |
JLDPESYDRQPGFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=CC23C(=C1)O3 |
Origin of Product |
United States |
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